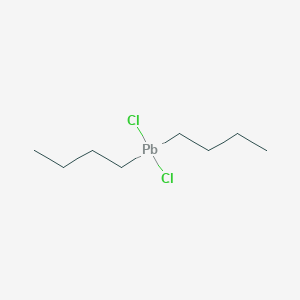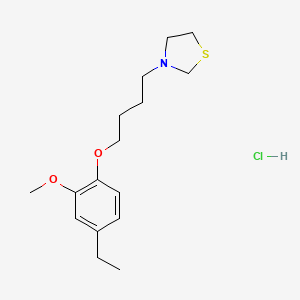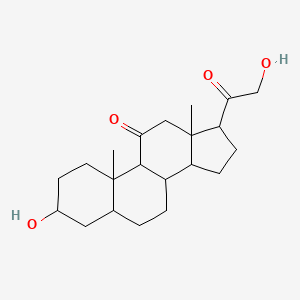![molecular formula C11H11ClO4S2 B11999954 2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid: is a chemical compound with the following molecular formula:
C21H15ClO4S2
. It contains a total of 43 atoms, including 15 hydrogen atoms, 21 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 1 chlorine atom . This compound belongs to the class of diacetic acids, which are characterized by two carboxylic acid groups separated by a methylene bridge.Méthodes De Préparation
The synthetic routes for this compound involve the introduction of the chlorophenyl group and the disulfide linkage. While I don’t have specific details on industrial production methods, researchers typically achieve synthesis through organic reactions.
Analyse Des Réactions Chimiques
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) may be used.
Major Products: The products formed from these reactions would depend on the specific reaction conditions and the substituents present.
Applications De Recherche Scientifique
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, proteins) could reveal potential therapeutic uses.
Medicine: It might have applications in drug design or as a precursor for pharmaceutical compounds.
Industry: Its use in specialty chemicals or materials could be explored.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects would require further research. It could involve interactions with specific receptors, enzymes, or cellular pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it with related diacetic acids or compounds containing similar functional groups.
Propriétés
Formule moléculaire |
C11H11ClO4S2 |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
2-[carboxymethylsulfanyl-(4-chlorophenyl)methyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClO4S2/c12-8-3-1-7(2-4-8)11(17-5-9(13)14)18-6-10(15)16/h1-4,11H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
ALAHYDJJVUIRAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(SCC(=O)O)SCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)





![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)

